molecular formula C21H16N4O4S2 B4828566 2-Hydroxy-4-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid

2-Hydroxy-4-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid

Cat. No.: B4828566
M. Wt: 452.5 g/mol
InChI Key: HTUMPAOKALPGCT-UHFFFAOYSA-N
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Description

2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the bi-thiazole core, followed by the introduction of the phenylcarbonyl and amino groups. The final step involves the hydroxylation and carboxylation to form the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.

Scientific Research Applications

2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key regulatory proteins and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylsalicylic acid
  • 2,4-Cresotic acid
  • Benzoic acid, 2-hydroxy-4-methyl-
  • γ-Cresotic acid
  • m-Cresotic acid
  • m-Cresotinic acid
  • m-Homosalicylic acid
  • 2-Hydroxy-p-toluic acid
  • 4-Methyl-2-hydroxybenzoic acid

Uniqueness

What sets 2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid apart from similar compounds is its unique bi-thiazole core and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[4-(2-benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S2/c1-11-17(31-21(22-11)25-18(27)12-5-3-2-4-6-12)15-10-30-20(24-15)23-13-7-8-14(19(28)29)16(26)9-13/h2-10,26H,1H3,(H,23,24)(H,28,29)(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUMPAOKALPGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=CC(=C(C=C4)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
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2-Hydroxy-4-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
Reactant of Route 3
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2-Hydroxy-4-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
Reactant of Route 4
2-Hydroxy-4-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
Reactant of Route 5
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2-Hydroxy-4-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
Reactant of Route 6
2-Hydroxy-4-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid

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